molecular formula C7H2F4N2 B13001237 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole

Katalognummer: B13001237
Molekulargewicht: 190.10 g/mol
InChI-Schlüssel: BYGZIKVYZQCNDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzo[d]imidazole. This compound is characterized by the presence of four fluorine atoms at the 4, 5, 6, and 7 positions of the benzo ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole typically involves the fluorination of benzo[d]imidazole derivatives. One common method is the direct fluorination of 1H-benzo[d]imidazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole is unique due to the presence of four fluorine atoms, which significantly alter its reactivity and interactions compared to non-fluorinated or partially fluorinated analogs. This makes it a valuable compound for various specialized applications .

Eigenschaften

Molekularformel

C7H2F4N2

Molekulargewicht

190.10 g/mol

IUPAC-Name

4,5,6,7-tetrafluoro-1H-benzimidazole

InChI

InChI=1S/C7H2F4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)

InChI-Schlüssel

BYGZIKVYZQCNDO-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1)C(=C(C(=C2F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.